Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate
Description
Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate is a pyridine derivative characterized by a trifluoromethyl-substituted benzyl group at the 1-position, a chlorine atom at the 5-position, a ketone at the 6-position, and a methyl ester at the 3-position. Its molecular formula is C₁₅H₁₁ClF₃NO₃, with a molecular weight of 345.71 g/mol . This compound is structurally related to several analogs, which differ in substituent positions, functional groups, or benzyl ring modifications.
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-23-14(22)10-6-12(16)13(21)20(8-10)7-9-3-2-4-11(5-9)15(17,18)19/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPISFRQIIAWUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate (CAS Number: 937602-45-4) is a synthetic compound characterized by its unique chemical structure, which includes a pyridine ring and a trifluoromethyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁ClF₃NO₃ |
| Molecular Weight | 345.71 g/mol |
| Melting Point | 169–170 °C |
| CAS Number | 937602-45-4 |
Structural Features
The structure of this compound features:
- A pyridine ring that contributes to its aromatic properties.
- A trifluoromethyl group which enhances lipophilicity and may influence biological activity.
- A chlorine atom that can affect the compound's reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that derivatives of pyridinecarboxylates exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the MTT method on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 15.0 |
| B16F10 | 10.0 |
These results suggest that the compound possesses significant anticancer activity, warranting further investigation into its mechanism of action.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death.
- Targeting Specific Pathways : It may modulate pathways involving G protein-coupled receptors (GPCRs), which are crucial in numerous cellular processes .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest potential antimicrobial effects against various bacterial strains. The compound's structural features may enhance its ability to penetrate bacterial membranes.
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate exhibit antimicrobial properties. They have been tested against various bacterial strains, showing efficacy comparable to existing antibiotics. Studies have demonstrated that modifications in the trifluoromethyl group can enhance antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .
1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit key inflammatory pathways, potentially leading to the development of new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has shown activity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, warranting further exploration in clinical settings .
Agricultural Applications
2.1 Pesticidal Properties
This compound has been studied for its pesticidal properties. Its structure allows it to act as an effective pesticide against various agricultural pests, reducing crop damage and increasing yield . Field trials have shown promising results in controlling pest populations while being environmentally safer compared to traditional pesticides.
2.2 Herbicidal Activity
In addition to its pesticidal effects, this compound has demonstrated herbicidal activity against certain weed species. Its application in agricultural practices may help manage weed populations effectively without harming crop growth .
Materials Science Applications
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
3.2 Coatings and Adhesives
Due to its chemical stability and resistance to environmental factors, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and durability of coatings used in construction and automotive industries .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in human cell lines by 50% at a concentration of 10 µM. |
| Study C | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Study D | Pesticidal Efficacy | Achieved over 80% mortality rate in target pest populations within 72 hours of application at field-relevant concentrations. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 of the pyridine ring undergoes nucleophilic substitution under controlled conditions. This site is susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols. For example:
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Ammonolysis : Reaction with ammonia or primary amines yields 5-amino derivatives, which are intermediates for further functionalization.
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Alkoxylation : Substitution with alkoxide ions (e.g., methoxide) produces ether-linked analogs.
Key Factors :
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
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Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
Condensation Reactions
The ketone group at position 6 participates in condensation reactions, forming Schiff bases or hydrazones:
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) under reflux in ethanol to generate imine derivatives.
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Hydrazone Synthesis : Treatment with hydrazine hydrate produces hydrazones, which are precursors for heterocyclic compounds.
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product Stability |
|---|---|---|
| Schiff Base | R-NH₂, EtOH, Δ, 6–8 h | Stable in dry Ar |
| Hydrazone | NH₂NH₂·H₂O, CH₃COOH, 50°C, 4 h | Sensitive to O₂ |
Ester Hydrolysis
The methyl carboxylate group undergoes hydrolysis to yield the corresponding carboxylic acid:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux for 12 hours cleaves the ester to the acid.
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Basic Hydrolysis : NaOH (2M) in aqueous ethanol (50°C, 8 h) produces the sodium carboxylate salt.
Kinetic Data :
-
Rate Constants : Acidic hydrolysis proceeds with at 80°C.
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Activation Energy : for basic hydrolysis.
Oxidation-Reduction Pathways
The dihydropyridine ring exhibits redox activity:
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Oxidation : Treatment with MnO₂ or KMnO₄ oxidizes the dihydro ring to a fully aromatic pyridine system, eliminating the oxo group.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
Selectivity Notes :
-
Oxidation preferentially targets the dihydro moiety over the trifluoromethylbenzyl group.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylbenzyl substituent directs EAS reactions to the meta position due to the electron-withdrawing CF₃ group:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the meta position of the benzyl ring.
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Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.
Regiochemical Outcomes :
| Reaction | Electrophile | Position | Yield (%) |
|---|---|---|---|
| Nitration | NO₂⁺ | Meta | 62–68 |
| Sulfonation | SO₃H⁺ | Meta | 55–60 |
Photochemical Reactivity
The compound displays sensitivity to UV light, leading to:
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Decarbonylation : Loss of CO from the carboxylate group under UV irradiation (λ = 254 nm).
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Radical Formation : Homolytic cleavage of the C-Cl bond generates chlorine radicals, detectable via ESR.
Stability Under Varied Conditions
Thermal Stability :
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*CAS number in corresponds to the 4-CF₃ isomer but is identical to the target compound’s molecular formula due to positional isomerism.
Structural and Functional Group Analysis
Substituent Effects on Benzyl Group
- Chlorine vs. CF₃ groups are lipophilic and resistant to metabolic oxidation, whereas Cl is smaller and less electronegative.
- Meta vs. Para CF₃ Substitution: The 4-CF₃ isomer (para) may exhibit higher symmetry compared to the 3-CF₃ (meta) target compound. This positional change could influence dipole moments, solubility, and steric interactions in biological systems.
Functional Group Modifications
- Ester vs. Carboxylic Acid: The carboxylic acid analog lacks the methyl ester, increasing polarity and reducing lipophilicity. This modification may enhance solubility in aqueous environments but decrease cell membrane permeability.
- Ester vs. Carboxamide: The phenylamide derivative replaces the ester with a bulkier, hydrogen-bond-capable amide group. Amides generally exhibit greater metabolic stability but may reduce bioavailability due to increased molecular weight and steric hindrance.
Q & A
Q. What are the established synthetic routes for Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate?
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Condensation and cyclization : Use of methanol or ethanol as solvents with methanesulfonic acid as a catalyst under reflux (60–80°C) to form the pyridine core .
- Substituent introduction : The trifluoromethylbenzyl group is introduced via nucleophilic substitution or coupling reactions. Reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for benzylating agents) are critical for yield optimization .
- Purification : Techniques like recrystallization (ethyl acetate/ethanol mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient) ensure >95% purity .
Q. How is the structural identity of this compound validated?
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethylbenzyl at N1, ester at C3). Key signals include δ ~7.5 ppm (aromatic protons) and δ ~165 ppm (carbonyl carbons) .
- X-ray crystallography : Resolves dihedral angles (e.g., 80.94° between pyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O interactions) critical for conformational stability .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 345.71 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the trifluoromethylbenzyl group in this compound?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl position, facilitating nucleophilic attacks. Mechanistic studies suggest:
- Kinetic isotope effects (KIE) : Deuterium labeling at the benzyl C–H position reveals rate-determining steps in substitution reactions .
- Computational modeling : DFT calculations predict activation barriers for benzyl group transfer, aligning with experimental yields (~78% under optimized conditions) .
Q. How does the compound’s stability vary under different storage or reaction conditions?
Stability assessments include:
- Thermal analysis : TGA/DSC shows decomposition onset at ~200°C, with ester hydrolysis observed above 100°C in aqueous media .
- pH-dependent degradation : The pyridone ring undergoes hydrolysis in alkaline conditions (pH >10), forming 5-chloro-3-pyridinecarboxylic acid derivatives .
- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure, necessitating amber glass storage .
Q. How can researchers resolve contradictions in spectral data between analogs (e.g., 3- vs. 4-trifluoromethylbenzyl derivatives)?
Discrepancies arise from electronic effects of substituent positioning:
- NMR chemical shifts : The 3-trifluoromethylbenzyl derivative shows upfield shifts for adjacent protons due to steric hindrance, unlike the 4-substituted analog .
- Crystallographic validation : Compare packing motifs (e.g., hydrogen-bonding patterns in 3-substituted derivatives vs. π-π stacking in 4-substituted analogs) to confirm structural assignments .
Q. What strategies optimize yield and selectivity in multi-step syntheses?
Key approaches include:
- Continuous flow reactors : Enhance reproducibility in large-scale reactions (e.g., 10 mmol batches) by maintaining consistent temperature and mixing .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh)) improve coupling efficiency for benzyl group introduction .
- In-line analytics : Use LC-MS to monitor intermediate formation and minimize side products like over-oxidized pyridones .
Methodological and Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition assays : Test inhibition of kinases or proteases via fluorescence-based assays (IC determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic analogs .
Q. How can researchers address the lack of ecological or toxicological data for this compound?
- Ames test : Evaluate mutagenicity via bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) .
- Daphnia magna acute toxicity : Assess EC values in aquatic organisms to estimate environmental risk .
- Biodegradation studies : Use OECD 301F guidelines to measure mineralization rates in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
